1-(Pyrazin-2-YL)cyclopropan-1-amine

Descripción

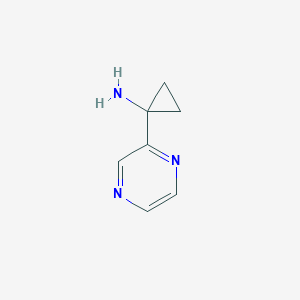

1-(Pyrazin-2-yl)cyclopropan-1-amine (CAS: 1159734-56-1) is a cyclopropane-containing amine derivative with a pyrazine ring attached to the cyclopropane core. Its molecular formula is C₇H₉N₃ (molecular weight: 135.17 g/mol). This compound is commercially available with a purity of ≥95% and is utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of heterocyclic compounds targeting enzymes or receptors .

The pyrazine moiety imparts electron-deficient aromatic character, while the cyclopropane ring introduces steric constraints and metabolic stability. These features make it valuable for optimizing pharmacokinetic properties in bioactive molecules.

Propiedades

IUPAC Name |

1-pyrazin-2-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(1-2-7)6-5-9-3-4-10-6/h3-5H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEKESGKPAVRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazin-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine derivatives with cyclopropane intermediates under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can be employed . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and reaction conditions is optimized for scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyrazin-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyrazine or cyclopropane rings.

Substitution: Substitution reactions can occur at the amine group or the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Pyrazin-2-YL)cyclopropan-1-amine has shown promise in medicinal chemistry, particularly in drug design and development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Potential Therapeutic Uses:

- Anticancer Agents: Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its utility in developing new anticancer drugs.

- Antimicrobial Activity: Preliminary studies have demonstrated that this compound can inhibit the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules.

Key Reactions:

- Substitution Reactions: The amino group can participate in nucleophilic substitution, enabling the synthesis of various derivatives.

- Cycloaddition Reactions: The cyclopropane ring can engage in cycloaddition reactions, facilitating the formation of larger cyclic structures.

Biological Research

In biological research, this compound is being investigated for its interactions with proteins and enzymes.

Mechanism of Action:

The compound may modulate enzyme activity through binding interactions, influencing metabolic pathways. Studies have shown that it can act as an enzyme inhibitor or modulator, which is crucial for understanding its biological effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, implicating their potential as lead compounds for further development.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, suggesting that further exploration could lead to the development of new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 1-(Pyrazin-2-yl)cyclopropan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazine and Cyclopropane Moieties

The following compounds share structural similarities with 1-(Pyrazin-2-yl)cyclopropan-1-amine but differ in substituents or heteroaryl groups:

Key Observations :

- Electron-Deficient vs. Electron-Rich Rings : Pyrazine (in the target compound) is more electron-deficient than pyridine or phenyl substituents, affecting binding affinity in enzyme inhibitors .

- Halogen Substituents : Bromo- and chloro-substituted analogues (e.g., 1-(6-chloropyridin-2-yl)cyclopropan-1-amine) exhibit enhanced lipophilicity, influencing membrane permeability .

- Salt Forms : Hydrochloride salts (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine HCl) improve solubility for in vivo applications .

Functional Analogues in Drug Discovery

Several cyclopropanamine derivatives are employed in therapeutic agents:

(a) BACE1 Inhibitors

- 1-(Difluoromethyl)cyclopropan-1-amine () is a key intermediate in β-secretase (BACE1) inhibitors for Alzheimer’s disease. Unlike the pyrazine derivative, its difluoromethyl group enhances metabolic stability and reduces off-target effects .

(b) SHP2 Inhibitors

- Derivatives like (S)-1-(5-((pyridin-3-yl)thio)pyrazin-2-yl)spiro[piperidine-4,5'-pyrrolo[1,2-b]pyrazol]-4'-amine () incorporate pyrazine-cyclopropanamine motifs to inhibit SHP2 phosphatase, a target in oncology .

(c) Kinase-Targeted Compounds

- 2'-(((1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexyl)amino)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one () uses cyclopropanamine derivatives to modulate kinase activity, demonstrating the versatility of this scaffold in kinase inhibitor design .

Crystallographic and Database Insights

- SHELX Software : Used for refining crystal structures of cyclopropanamine derivatives (e.g., ). The target compound’s structure has likely been validated using SHELXL .

- Cambridge Structural Database (CSD) : Contains >500,000 entries, including analogues like 2-(2-fluorophenyl)cyclopropan-1-amine, aiding in conformational analysis .

Actividad Biológica

1-(Pyrazin-2-YL)cyclopropan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a cyclopropane ring and a pyrazine moiety, suggests possible interactions with various biological targets, particularly in neuropharmacology and cancer research. This article examines the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

The compound consists of a cyclopropane ring attached to a pyrazine ring, which may influence its reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following mechanisms have been identified:

- Receptor Binding : The pyrazine moiety facilitates binding to G protein-coupled receptors (GPCRs), potentially influencing downstream signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can affect cellular functions.

Pharmacological Profile

The pharmacological profile of this compound has been explored in various studies. Key findings include:

| Activity | Effect | Reference |

|---|---|---|

| Dopamine Receptor Agonism | Modulates dopaminergic signaling | |

| Serotonin Receptor Interaction | Potential antidepressant effects | |

| Antitumor Activity | Inhibits cancer cell proliferation |

Case Studies

- Dopaminergic Modulation : In a study examining the effects of this compound on Parkinson's disease models, it was found to enhance dopamine release and improve locomotor activity in rodent models. This suggests potential use in treating motor symptoms associated with Parkinson's disease .

- Antidepressant Effects : Another study investigated its interaction with serotonin receptors, revealing that the compound exhibits selective agonistic properties that could lead to antidepressant-like effects in animal models .

- Anticancer Properties : Research has demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis. This effect was linked to the modulation of apoptotic pathways and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrazine ring or cyclopropane structure can significantly influence its biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyrazine Ring | Alters receptor binding affinity |

| Cyclopropane Ring Variants | Affects metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.